Diphenylacetonitrile
Overview
Description
Diphenylacetonitrile, also known as 2,2-diphenylacetonitrile, is a chemical compound that appears as a white crystalline solid. Its basic structure consists of a phenyl group attached to a carbon atom, which is further attached to a nitrile group. This compound has limited solubility in water but can dissolve in organic solvents such as ethanol and acetone . This compound has a melting point of around 75-77°C and a boiling point of approximately 300-305°C .
Mechanism of Action
Mode of Action
It is known that diphenylacetonitrile can be prepared by the dehydration of the amide of diphenyl acetic acid with phosphorous oxychloride . It undergoes anhydrous condensation with ethyl-4-bromo-butyrate, followed by its hydrolysis in alkaline medium . This process is used in the quantitative determination of 3-cyano-3,3-diphenylpropionic acid .
Biochemical Pathways
It is known that cells constantly adjust the flow of molecules through metabolic pathways in response to energy needs . Metabolites are the products and intermediate molecules of metabolic pathways and include small molecules such as lipids, sugars, nucleotides, and amino acids . Changes at this level can precede the onset of disease symptoms .
Pharmacokinetics
It is known that this compound is a solid compound with a boiling point of 181 °c/12 mmhg and a melting point of 71-73 °c . These properties may influence its bioavailability.
Result of Action
It is known that major effects of stress are often interconnected and form similar cellular damage . To adopt with various stresses, cells can initiate a number of molecular, cellular, and physiological changes in its system .
Action Environment
It is known that this compound is a combustible solid and is classified as aquatic chronic 2 for its environmental hazard . This suggests that it may pose a risk to the aquatic environment.
Biochemical Analysis
Biochemical Properties
It is known that it can undergo anhydrous condensation with ethyl-4-bromo-butyrate, followed by hydrolysis in an alkaline medium . This process is used in the quantitative determination of 3-cyano-3,3-diphenylpropionic acid
Molecular Mechanism
It is known that Diphenylacetonitrile can undergo chemical reactions, such as anhydrous condensation and hydrolysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylacetonitrile can be synthesized through various methods. One common method involves the dehydration of diphenylacetamide using phosphorous oxychloride . Another method includes the reaction of mandelonitrile with benzene in the presence of concentrated sulfuric acid as a condensing agent . Additionally, phenylacetonitrile and benzyl alcohol can be used as raw materials, with sodium alkoxide as a catalyst, to perform an alpha-aryl substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves the bromination and condensation of phenylacetonitrile. This method is preferred due to its simplicity, ease of operation, and high yield .
Chemical Reactions Analysis
Types of Reactions: Diphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: It can undergo nucleophilic substitution reactions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium alkoxide and trimethylsilyl cyanide are commonly employed.
Major Products Formed:
Scientific Research Applications
Diphenylacetonitrile finds applications in various fields due to its unique properties:
Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs and pharmaceutical compounds.
Chemical Research: Utilized as a starting material for the synthesis of other compounds through reactions such as nucleophilic substitution and reduction.
Industrial Applications: Employed in the manufacture of isocyanates, which are further prepared into UV paints, PU paints, transparent elastomers, and adhesives.
Comparison with Similar Compounds
Phenylacetonitrile: Similar in structure but with only one phenyl group attached to the carbon atom.
Benzyl cyanide: Another related compound with a similar nitrile group but different structural arrangement.
Uniqueness: Diphenylacetonitrile is unique due to its two phenyl groups attached to the carbon atom, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2,2-diphenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPTMCRLHKPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020539 | |
Record name | Diphenylacetonitrile | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4020539 | |
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Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream or white solid; [Alfa Aesar MSDS] | |
Record name | Diphenylacetonitrile | |
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Vapor Pressure |
0.000102 [mmHg] | |
Record name | Diphenylacetonitrile | |
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CAS No. |
86-29-3 | |
Record name | Diphenylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086293 | |
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Record name | DIPHENYLACETONITRILE | |
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Record name | DIPHENYLACETONITRILE | |
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Record name | Benzeneacetonitrile, .alpha.-phenyl- | |
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Record name | Diphenylacetonitrile | |
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Record name | Diphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.511 | |
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Record name | DIPHENYLACETONITRILE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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